Ebsulfur

Description

Structure

3D Structure

Properties

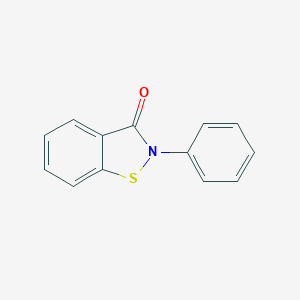

IUPAC Name |

2-phenyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMQSUUXKLZVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179917 | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-03-9 | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,2-benzisothiazol-3-(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ebsulfur's Covalent Inhibition Mechanism: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Ebsulfur as a Covalent Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a sulfur analog of the organoselenium compound ebselen, has emerged as a potent covalent inhibitor with significant therapeutic potential, particularly in the context of viral diseases. Its mechanism of action, centered on the covalent modification of cysteine residues in target proteins, offers a durable and efficient means of modulating protein function. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a covalent inhibitor, with a primary focus on its well-characterized inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This document details the underlying chemistry of the covalent interaction, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the affected signaling pathways.

Core Mechanism of Covalent Inhibition

This compound's inhibitory activity stems from its ability to form a covalent disulfide bond with the thiol group of cysteine residues within the active site of its target proteins. In the case of SARS-CoV-2 Mpro, the key target is the catalytic cysteine, Cys145.

The reaction proceeds through a nucleophilic attack by the deprotonated thiol of the cysteine residue on the electrophilic sulfur atom of the benzisothiazolinone core of this compound. This results in the opening of the isothiazolinone ring and the formation of a stable disulfide bond between the inhibitor and the enzyme. This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, thereby inhibiting its biological function. Molecular docking studies have further elucidated this interaction, showing that this compound forms an S-S bond with Cys145 within the enzymatic active site.[1]

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Quantitative Data Summary

The potency of this compound and its analogs as covalent inhibitors of SARS-CoV-2 Mpro has been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and a selection of its derivatives.

Table 1: IC50 Values of this compound and Analogs against SARS-CoV-2 Mpro

| Compound | IC50 (µM) | Reference |

| This compound (2k) | 0.11 | [2] |

| Ebselen analog (1i) | 0.074 | [2] |

| This compound analog (3a) | 0.13 | [3] |

| Unsubstituted this compound | 1.6 | [3] |

| This compound analog (3e) | 0.03 | [3] |

| Ebselen | 0.67 | [2] |

Table 2: Ki Values of this compound and Analogs against SARS-CoV-2 Mpro

| Compound | Ki (µM) | Reference |

| This compound (2k) | 0.078 | [2] |

| Ebselen analog (1i) | 0.031 | [2] |

Experimental Protocols

The characterization of this compound as a covalent inhibitor relies on a suite of specialized biochemical and biophysical assays. Detailed protocols for key experiments are provided below.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This assay is widely used to screen for inhibitors of Mpro by measuring the cleavage of a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound and other test compounds

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

In a 384-well plate, add 0.5 µL of each compound dilution. Include wells with DMSO only as a negative control.

-

Add 10 µL of Mpro solution (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution (e.g., 20 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) kinetically for 15-30 minutes.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a FRET-based Mpro inhibition assay.

Jump Dilution Assay for Irreversibility

This assay is used to determine if an inhibitor binds irreversibly to its target enzyme.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

This compound

-

Assay Buffer

-

FRET peptide substrate

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Incubate a concentrated solution of Mpro (e.g., 1 µM) with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 30-60 minutes) to allow for covalent bond formation. Include a control incubation with DMSO.

-

Rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer containing the FRET substrate. The dilution should reduce the concentration of the unbound inhibitor to well below its IC50.

-

Immediately monitor the enzymatic activity by measuring the fluorescence signal over time.

-

Compare the activity of the this compound-treated enzyme to the DMSO-treated control. A lack of or very slow recovery of enzymatic activity in the this compound-treated sample indicates irreversible or very slowly reversible covalent inhibition.

Caption: Workflow for a jump dilution assay.

Mass Spectrometry Analysis of Covalent Adduct

Mass spectrometry is a definitive method to confirm covalent bond formation and identify the site of modification.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

This compound

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.3)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Orbitrap)

Protocol:

-

Incubate Mpro (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) for 1-2 hours at 37°C.

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

-

Dilute the sample with incubation buffer to reduce the urea concentration to less than 2 M.

-

Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 ZipTip or equivalent.

-

Analyze the peptides by LC-MS/MS.

-

Search the MS/MS data against the Mpro sequence, including a variable modification on cysteine residues corresponding to the mass of the this compound adduct.

Caption: Workflow for mass spectrometry analysis of covalent adducts.

Impact on Signaling Pathways

The inhibition of SARS-CoV-2 Mpro by this compound has significant downstream consequences for host cell signaling pathways that are typically dysregulated during viral infection. Mpro is known to cleave host proteins involved in the innate immune response, thereby dampening antiviral defenses. By inhibiting Mpro, this compound can indirectly restore these antiviral signaling cascades.

NF-κB Signaling Pathway

SARS-CoV-2 Mpro can cleave NEMO (NF-κB Essential Modulator), a key protein in the NF-κB signaling pathway, leading to a blunted inflammatory response.[4][5] Inhibition of Mpro by this compound would prevent NEMO cleavage, thereby potentially restoring NF-κB signaling and promoting a more effective antiviral state.

Caption: this compound's impact on the NF-κB signaling pathway.

MAPK Signaling Pathway

Viral infections, including SARS-CoV-2, are known to activate the p38 MAPK pathway, which can promote viral replication.[6][7][8][9] While the direct cleavage of MAPK pathway components by Mpro is less established, the overall cellular stress and inflammatory response initiated by viral replication, which Mpro is essential for, contribute to MAPK activation. By inhibiting Mpro and thus viral replication, this compound can indirectly lead to a downregulation of the MAPK signaling pathway.

Caption: this compound's indirect impact on the MAPK signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for interferon-mediated antiviral responses. Some viruses, including SARS-CoV-2, have evolved mechanisms to antagonize this pathway.[1][10][11][12] While direct cleavage of JAK/STAT components by Mpro is not the primary mechanism of evasion, the viral-induced shutdown of host protein synthesis and other immune evasion strategies facilitated by Mpro can lead to a dampened JAK/STAT response. By inhibiting Mpro, this compound can help preserve the integrity of the host's antiviral signaling, including the JAK/STAT pathway.

Caption: this compound's potential to restore JAK/STAT signaling.

Conclusion

This compound represents a promising class of covalent inhibitors that effectively target cysteine proteases, with SARS-CoV-2 Mpro being a prime example. Its mechanism of action, involving the formation of a stable disulfide bond with the catalytic cysteine, leads to potent and irreversible enzyme inactivation. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of this compound and its analogs. Furthermore, the ability of this compound to counteract viral-mediated disruption of key host signaling pathways underscores its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to advance covalent inhibitors as a therapeutic modality.

References

- 1. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. accessh.org [accessh.org]

- 5. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]

- 6. SARS-CoV-2 hijacks p38β/MAPK11 to promote virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | SARS-CoV-2 Switches ‘on’ MAPK and NFκB Signaling via the Reduction of Nuclear DUSP1 and DUSP5 Expression [frontiersin.org]

- 8. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SARS-CoV-2 Disrupts Proximal Elements in the JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 Disrupts Proximal Elements in the JAK-STAT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Many Faces of JAKs and STATs Within the COVID-19 Storm [frontiersin.org]

Ebsulfur Scaffold: A Technical Guide to Developing Covalent Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ebsulfur scaffold, a promising chemotype for the development of potent, covalent protease inhibitors. This compound and its derivatives have garnered significant attention, particularly as inhibitors of cysteine proteases crucial to the lifecycle of various pathogens, including the SARS-CoV-2 virus. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for inhibitor characterization, and visualizes critical pathways and workflows.

Core Concepts: The this compound Scaffold and its Mechanism of Action

This compound, or 2-phenyl-1,2-benzisothiazol-3(2H)-one, is a sulfur-containing heterocyclic compound. It is an analog of the well-studied organoselenium compound, ebselen. The therapeutic potential of this scaffold lies in its ability to act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

The primary mechanism of action for this compound-based inhibitors against cysteine proteases involves the covalent modification of the catalytic cysteine residue within the enzyme's active site.[1][2] The sulfur atom in the benzisothiazolone ring is electrophilic and susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This reaction results in the formation of a stable disulfide bond between the inhibitor and the enzyme, rendering the protease catalytically inactive.[1][3] This covalent and often irreversible binding is a hallmark of the this compound scaffold's inhibitory activity.[3][4]

Molecular docking studies have further elucidated this interaction, suggesting that this compound derivatives form an S-S bond with the catalytic Cys145 of the SARS-CoV-2 main protease (Mpro).[3][4] The inhibition can be reversed by the addition of reducing agents like dithiothreitol (DTT), which disrupts the disulfide bond, confirming the mechanism of action.[3][5] This characteristic also indicates that this compound and its analogs can be promiscuous inhibitors of cysteine proteases.[3][6]

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound and its derivatives has been quantified against several proteases, most notably the SARS-CoV-2 main protease (Mpro). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), or the half-maximal effective concentration (EC50) in cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro

| Compound | Description | IC50 (µM) | Ki (µM) | Reference |

| This compound (3a) | Direct sulfur analog of ebselen | ~0.1 (comparable to ebselen) | - | [7] |

| This compound 2k | Derivative with furane substituent | 0.11 | 0.078 | [3] |

| This compound 68 | Derivative with -Br substituent | 0.03 | - | [1] |

| Ebselen 1i | Ebselen analog with furane substituent for comparison | 0.074 | 0.031 | [3] |

| Unsubstituted this compound (2) | Core benzoisothiazolinone scaffold | ~1.6 | - | [7] |

Table 2: Antiviral Activity in Cell-Based Assays

| Compound | Description | Cell Line | EC50 (µM) | Reference |

| Ebselen | For comparison | Vero | 4.67 | [8][9] |

| EB2-7 | Ebselen derivative | HPAepiC | 4.08 | [10] |

| Ebselen (prototype) | For comparison | HPAepiC | 24.61 | [10] |

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has revealed key structural features that influence its inhibitory potency. These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.

-

N-linked Sidechain: The substituent on the nitrogen atom of the benzisothiazolone ring plays a significant role. For instance, molecules containing a furane substituent have demonstrated higher inhibition against Mpro.[4]

-

Benzisothiazolone Core Substitution: Modifications to the core ring system can also enhance activity. The introduction of a bromine atom at certain positions has been shown to improve inhibitory potency.[1] Conversely, introducing bulky substituents can lead to steric hindrance and a loss of activity.[11]

-

Core Scaffold: The unsubstituted benzoisothiazolinone (BIT) core is significantly less active than its N-phenyl substituted counterpart (this compound), highlighting the importance of the N-linked aromatic group for potent inhibition.[7]

Experimental Protocols

The characterization of this compound-based protease inhibitors involves a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the literature.

FRET-Based Enzymatic Assay for IC50 Determination

This assay is a primary screening method to quantify the inhibitory potency of compounds against a target protease.

-

Principle: A fluorogenic substrate containing a cleavage site for the protease is used. The substrate has a fluorescent reporter and a quencher molecule. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.

-

Materials:

-

Purified recombinant protease (e.g., SARS-CoV-2 Mpro).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

-

FRET substrate.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

384-well microplates.

-

Plate reader capable of fluorescence measurement.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate. Include DMSO-only wells as a negative control.

-

Add the purified protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 15-20 minutes) using a plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

-

Jump Dilution Assay for Irreversibility Confirmation

This assay distinguishes between reversible and irreversible covalent inhibitors.

-

Principle: The enzyme and inhibitor are pre-incubated at high concentrations to promote the formation of the enzyme-inhibitor complex. The mixture is then rapidly diluted, which would cause the dissociation of a reversible inhibitor, leading to the recovery of enzyme activity. For an irreversible inhibitor, no significant recovery of activity is observed upon dilution.

-

Procedure:

-

Prepare a concentrated mixture of the protease and the test compound (at a concentration several-fold higher than its IC50). Incubate for a set period (e.g., 30 minutes).

-

As a control, prepare a similar mixture of the enzyme with DMSO.

-

Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into an assay buffer containing the FRET substrate.

-

Immediately monitor the enzymatic activity by measuring the fluorescence increase over time.

-

Compare the activity of the inhibitor-treated enzyme to the control. A lack of significant activity recovery in the inhibitor-treated sample indicates irreversible binding.[3]

-

DTT-Dependent Inhibition Assay

This assay is used to confirm that the inhibition is dependent on the formation of a disulfide bond with a cysteine residue.

-

Principle: The reducing agent DTT can break disulfide bonds. If an inhibitor's activity is abolished or significantly reduced in the presence of DTT, it strongly suggests that the mechanism involves forming a disulfide bond with a cysteine in the enzyme.

-

Procedure:

-

Perform the FRET-based enzymatic assay as described in section 4.1.

-

Run a parallel set of experiments where a final concentration of DTT (e.g., 1-10 mM) is included in the assay buffer.

-

Compare the IC50 values obtained in the presence and absence of DTT. A significant increase in the IC50 value in the presence of DTT indicates that the inhibition is dependent on the covalent modification of a cysteine residue.[3][5]

-

Protein-Observed Mass Spectrometry (POMS)

This technique provides direct evidence of covalent modification and can determine the number of inhibitor molecules bound to the enzyme.

-

Principle: The enzyme is incubated with the inhibitor, and the resulting protein mass is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

Procedure:

-

Incubate the purified protease with the this compound derivative at a specific molar ratio for a defined period.

-

Quench the reaction and desalt the sample to remove unbound inhibitor and buffer components.

-

Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass spectrum of the treated protein with that of the untreated protein. An increase in mass corresponding to one or more molecules of the inhibitor provides evidence of covalent adduction. This can also reveal non-specific binding if multiple additions are observed.[7][11]

-

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of covalent protease inhibitors. Its demonstrated efficacy against critical viral targets like the SARS-CoV-2 main protease underscores its therapeutic potential. The straightforward mechanism of action, involving the formation of a disulfide bond with the catalytic cysteine, provides a clear basis for rational drug design.

Future research should focus on optimizing the selectivity of this compound derivatives to minimize off-target effects, a common challenge with covalent inhibitors. Exploring a wider range of substituents on both the N-linked sidechain and the benzisothiazolone core will be crucial for fine-tuning potency and improving pharmacokinetic properties. The robust experimental workflows outlined in this guide provide a solid framework for advancing these promising compounds from the laboratory to clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel Ebsulfur derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Ebsulfur Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a sulfur analog of the well-studied organoselenium compound ebselen, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] This class of compounds, based on the 2-phenyl-1,2-benzisothiazol-3(2H)-one core, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and antiviral properties.[4][5][6][7] Notably, this compound derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, highlighting their potential in the development of novel therapeutics.[1][8][9]

This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives. It details synthetic methodologies, experimental protocols, and characterization techniques. Furthermore, it explores the biological activities and mechanisms of action of these compounds, presenting key data in a structured format to facilitate comparison and further research.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is readily achievable through a convenient two-step process, which allows for straightforward scale-up and derivatization.[4] The general approach involves the preparation of a substituted 2-mercaptobenzamide, followed by cyclization to form the benzisothiazolinone ring.

General Synthetic Scheme

A common synthetic route to this compound derivatives is depicted below. This typically involves the reaction of a 2-mercaptobenzoic acid with an appropriate amine to form the corresponding amide, followed by an oxidative cyclization to yield the final this compound analog.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 2-Aryl-1,2-benzisothiazol-3(2H)-ones

The following protocol is a representative example for the synthesis of this compound derivatives.

Step A: Synthesis of 2-Mercapto-N-arylbenzamides

-

To a solution of 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in CH2Cl2 and add it dropwise to a solution of the desired aniline (1.1 eq) and triethylamine (Et3N) (1.5 eq) in CH2Cl2 at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the 2-mercapto-N-arylbenzamide.

Step B: Oxidative Cyclization to 2-Aryl-1,2-benzisothiazol-3(2H)-ones

-

To a solution of the 2-mercapto-N-arylbenzamide (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF), add copper(I) iodide (CuI) (0.1 eq), 1,10-phenanthroline (0.2 eq), elemental sulfur (S8) (1.5 eq), and potassium carbonate (K2CO3) (2.0 eq).[1]

-

Heat the reaction mixture to 110 °C and stir for 24 hours.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Synthesis of a Library of this compound Analogs

A library of 33 this compound compounds was synthesized to explore their antibacterial properties.[4] This library included derivatives with both aromatic and aliphatic substituents, as well as some oxidized sulfoxide analogs.[4] The synthesis of these compounds generally followed the two-step procedure described above, with variations in the starting anilines and alkylamines to introduce different substituents.

| Compound ID | Substituent (R) | Yield (%) | Reference |

| 2a | Phenyl | 85 | [4] |

| 2b | 4-Fluorophenyl | 82 | [4] |

| 2c | 4-Chlorophenyl | 88 | [4] |

| 2d | 4-Bromophenyl | 90 | [4] |

| 3a | Methyl | 75 | [4] |

| 3b | Ethyl | 78 | [4] |

| 3c | Propyl | 80 | [4] |

| 4e | Oxidized 3e | 65 | [4] |

Characterization of this compound Derivatives

The newly synthesized this compound derivatives are typically characterized by a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Standard Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the synthesized compounds.

-

Mass Spectrometry (MS): Low-resolution (LRMS) and high-resolution mass spectrometry (HRMS) are employed to confirm the molecular weight of the target compounds.

-

Purity Analysis: The purity of the final compounds is often confirmed to be ≥95% by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

Experimental Protocols for Characterization

General Procedure for NMR and MS Analysis

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.

-

Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

For mass spectrometry, dissolve a sample in a suitable solvent (e.g., methanol, acetonitrile) and analyze using an LRMS or HRMS instrument.

| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | HRMS (m/z) |

| 2a | 7.2-7.8 (m, 9H) | 121.5, 125.2, 126.9, 128.4, 129.1, 131.8, 132.5, 137.9, 140.2, 164.8 | 229.0510 (M+) |

| 2b | 7.1-7.7 (m, 8H) | 115.9 (d, J=22.8 Hz), 121.6, 125.3, 128.8 (d, J=8.4 Hz), 131.9, 132.6, 134.0, 140.0, 161.9 (d, J=247.2 Hz), 164.7 | 247.0416 (M+) |

| 3a | 2.9 (s, 3H), 7.3-7.9 (m, 4H) | 30.1, 121.2, 124.9, 126.5, 131.5, 132.1, 140.8, 165.2 | 167.0354 (M+) |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development.

Antiviral Activity against SARS-CoV-2

A number of this compound derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[8][9] The inhibitory activity of these compounds is often in the sub-micromolar to nanomolar range.[8][9]

-

Mechanism of Action: this compound derivatives are believed to act as covalent, irreversible inhibitors of Mpro.[8][9] Molecular docking studies suggest that they form a disulfide bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[8][9]

Caption: Inhibition of SARS-CoV-2 Mpro by this compound derivatives.

Antibacterial and Antifungal Activities

This compound analogs have also been investigated for their antibacterial and antifungal properties.

-

Antibacterial Activity: Several this compound derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values often in the low microgram per milliliter range.[4][7]

-

Antifungal Activity: A library of this compound derivatives displayed broad-spectrum antifungal activity against a panel of clinically relevant fungal strains, with MIC values ranging from 0.02 to 12.5 µg/mL.[5][6] The mechanism of antifungal action may involve the induction of reactive oxygen species (ROS) in fungal cells.[5][6]

| Compound ID | SARS-CoV-2 Mpro IC₅₀ (µM) | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound (2a) | 0.13 | ≤2 | 0.78 |

| 2k | 0.11 | N/A | N/A |

| 1i (Ebselen) | 0.074 | N/A | N/A |

| 3e | N/A | ≤2 | 0.39 |

| 3f | N/A | ≤2 | 0.39 |

| 3n | N/A | 1-7.8 | 0.78 |

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have provided insights into the structure-activity relationships governing their biological activities.

-

Antiviral Activity: For inhibition of SARS-CoV-2 Mpro, derivatives containing a furan substituent have shown particularly high potency.[8][9]

-

Antibacterial Activity: The nature of the substituent on the nitrogen atom of the benzisothiazolinone ring significantly influences the antibacterial activity. Both aromatic and aliphatic substituents can lead to potent anti-MRSA compounds.[4]

Caption: Logical relationships in SAR studies of this compound.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The straightforward and scalable synthesis of the this compound scaffold allows for the generation of diverse chemical libraries for biological screening. The potent antiviral, antibacterial, and antifungal activities of these compounds, coupled with a growing understanding of their mechanism of action, position them as valuable leads for the development of new drugs to combat infectious diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to advance them towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound analogues with broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of this compound Analogues with Broad-Spectrum Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of this compound analogues as potent antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebsulfur: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebsulfur, a sulfur-containing heterocyclic compound, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its mechanism of action, therapeutic potential, and the experimental methodologies used for its characterization. This compound has demonstrated potent activity as an inhibitor of various enzymes, most notably the main protease (Mpro) of SARS-CoV-2 and bacterial thioredoxin reductase. Its covalent modification of cysteine residues in target proteins underlies much of its biological activity. This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of its molecular interactions and relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound, 2-phenyl-1,2-benzisothiazol-3(2H)-one, is a synthetic organosulfur compound and a close structural analog of the well-studied organoselenium compound, Ebselen. The substitution of selenium with sulfur significantly influences its chemical reactivity and biological activity, making this compound a distinct pharmacological entity. Initially investigated for its antibacterial properties, research into this compound has expanded to include its potent antiviral, antiparasitic, and potential anticancer activities. This guide aims to provide a detailed technical overview of the current understanding of this compound's pharmacology.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-phenyl-1,2-benzisothiazol-3(2H)-one |

| Molecular Formula | C₁₃H₉NOS |

| Molecular Weight | 227.28 g/mol |

| CAS Number | 2527-03-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, sparingly soluble in other organic solvents, and poorly soluble in water. |

Pharmacological Properties

This compound exhibits a range of pharmacological activities, primarily stemming from its ability to covalently interact with cysteine residues in various proteins.

Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition

A significant body of research has focused on this compound's potent inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication. This compound acts as a covalent, irreversible inhibitor of Mpro[1][2]. Molecular docking studies suggest that this compound forms a disulfide bond with the catalytic cysteine residue (Cys145) in the Mpro active site[1].

Quantitative Data: Inhibition of SARS-CoV-2 Mpro

| This compound Analog | IC₅₀ (µM) | Reference |

| This compound (2k) | 0.11 | [1][2] |

| This compound analog 2k | 0.11 | [1] |

Antibacterial Activity

This compound and its derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The primary mechanism of its antibacterial action is the inhibition of thioredoxin reductase (TrxR), an essential enzyme in the bacterial antioxidant defense system. By inhibiting TrxR, this compound disrupts the redox homeostasis of the bacteria, leading to increased oxidative stress and cell death. It is important to note that this compound shows selectivity for bacterial TrxR over the mammalian counterpart.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

| Bacterial Strain | This compound MIC (µg/mL) | This compound Analog 2h MIC (µg/mL) | Reference |

| S. aureus (MSSA) | ≤2 | ≤2 | |

| S. aureus (MRSA) | ≤2 | ≤2 | |

| S. epidermidis | 1-7.8 | 1-7.8 | |

| E. faecalis | 1-7.8 | 1-7.8 | |

| H. pylori | 0.39 | Not Reported |

Antiparasitic Activity

This compound has been identified as a potent inhibitor of Trypanosoma brucei, the parasite responsible for African sleeping sickness. Its mechanism of action in this context is the inhibition of trypanothione reductase (TryR), an enzyme unique to trypanosomatids and essential for their survival. This compound's inhibition of TryR is irreversible and dependent on NADPH.

Quantitative Data: Anti-Trypanosomal Activity of this compound

| Parameter | Value | Reference |

| IC₅₀ against T. brucei brucei (4h) | 1.4 µM | |

| IC₅₀ against T. brucei brucei (6h) | 0.91 µM |

Anticancer Activity

The anticancer properties of this compound are less extensively studied compared to its antimicrobial activities. However, research on its analog, Ebselen, suggests potential mechanisms that may be relevant to this compound. Ebselen has been shown to induce cell cycle arrest and apoptosis in cancer cells, and this is often associated with the depletion of intracellular glutathione (GSH). Furthermore, Ebselen can modulate signaling pathways involved in cell proliferation and survival, such as the MAPK pathway. Given the structural similarity, it is plausible that this compound exerts similar effects.

Quantitative Data: Anticancer Activity of Ebselen (as a reference for this compound)

| Cell Line | IC₅₀ (µM) of Ebselen | Reference |

| A549 (Lung Cancer) | ~12.5 | |

| Calu-6 (Lung Cancer) | ~10 | |

| MCF-7 (Breast Cancer) | Not specified, but synergistic with γ-radiation | |

| AR42J (Pancreatic Cancer) | Not specified, but induces cell death |

Pharmacokinetics and Toxicology (Data primarily from Ebselen)

Disclaimer: To date, specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology studies on this compound are not widely available in the public domain. The following information is based on studies of its close structural analog, Ebselen, and should be interpreted with caution as the sulfur-for-selenium substitution can alter these properties.

Pharmacokinetics of Ebselen

-

Absorption: Ebselen is orally bioavailable.

-

Distribution: It binds extensively to plasma proteins, particularly albumin.

-

Metabolism: Ebselen is metabolized in the liver, primarily through glucuronidation and methylation.

-

Excretion: The metabolites are excreted mainly in the feces.

Toxicology of Ebselen

Ebselen has been shown to have a favorable safety profile in numerous preclinical and clinical studies, exhibiting low toxicity.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for this compound and its analogs involves the following:

-

Formation of the intermediate 2,2'-dithiobis(benzoyl chloride): This is typically achieved by refluxing 2,2'-dithiodibenzoic acid with thionyl chloride.

-

Cyclization: The intermediate is then reacted with an appropriate amine (e.g., aniline for this compound) in the presence of a base like triethylamine to yield the final benzisothiazolinone product.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is adapted from established methods for screening Mpro inhibitors.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add 1 µL of the diluted this compound or DMSO (control) to the wells of the microplate. c. Add 20 µL of Mpro solution (e.g., 40 nM in assay buffer) to each well and incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding 20 µL of the FRET substrate solution (e.g., 20 µM in assay buffer). e. Immediately measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm. f. Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mass Spectrometry for Covalent Adduct Identification

This is a general protocol to confirm the covalent binding of this compound to a target protein.

-

Sample Preparation: a. Incubate the target protein with an excess of this compound in a suitable buffer for a defined period. b. Remove excess, unbound this compound using a desalting column or dialysis. c. Denature, reduce, and alkylate the protein sample. d. Digest the protein into peptides using a protease (e.g., trypsin).

-

LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC). b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the addition of this compound to cysteine residues. b. Manually validate the spectra of modified peptides to confirm the site of covalent adduction.

Signaling Pathways

Based on studies of Ebselen, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.

Potential Inhibition of NF-κB Signaling

Ebselen has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein of NF-κB.

References

Ebsulfur: A Promiscuous Cysteine Protease Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebsulfur, a sulfur analog of the well-known organoselenium compound ebselen, has emerged as a potent inhibitor of cysteine proteases. Its mechanism of action involves the formation of a covalent disulfide bond with the catalytic cysteine residue within the active site of these enzymes. This interaction effectively blocks substrate access and inactivates the protease. While showing promise as a scaffold for antiviral and anti-inflammatory drug development, particularly against targets like the SARS-CoV-2 main protease (Mpro), this compound exhibits promiscuous behavior. Its reactivity is not strictly confined to a single target, and it can modify various accessible cysteine residues, leading to off-target effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its promiscuous nature, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Covalent Inhibition

This compound belongs to the class of covalent inhibitors, which form a stable chemical bond with their target enzyme. The core of this compound's reactivity lies in the electrophilic nature of the sulfur atom within its benzisothiazolinone scaffold. Cysteine proteases, in turn, possess a highly nucleophilic cysteine residue in their catalytic site.

The inhibition mechanism proceeds via a nucleophilic attack from the thiolate anion of the catalytic cysteine (e.g., Cys145 in SARS-CoV-2 Mpro) on the sulfur atom of this compound. This results in the opening of the isothiazolinone ring and the formation of a covalent disulfide bond between the inhibitor and the enzyme.[1][2] This modification sterically hinders the binding of the natural substrate, thereby inactivating the enzyme. The reaction is often irreversible under physiological conditions.[1]

The Promiscuous Nature of this compound

A defining characteristic of this compound and its analog ebselen is their promiscuity as cysteine protease inhibitors.[1][3] This non-specificity arises from their ability to react with accessible cysteine residues on a variety of proteins, not just the catalytic cysteine of the intended target.[2][4]

This promiscuous behavior is often demonstrated experimentally through DTT-dependent inhibition assays.[1][3] Dithiothreitol (DTT) is a strong reducing agent that can cleave the disulfide bond formed between this compound and the cysteine residue. In the presence of DTT, the inhibitory effect of this compound is typically abolished or significantly reduced, restoring the enzyme's activity.[1][5] This reversibility by reducing agents is a hallmark of this class of promiscuous inhibitors and a critical consideration in drug development, as the intracellular environment has a reducing potential (e.g., due to glutathione).[3][5]

Quantitative Inhibitory Data

This compound and its derivatives have been extensively studied for their inhibitory potency against various cysteine proteases, most notably the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: Inhibitory Activity of this compound and Analogs against SARS-CoV-2 Mpro

| Compound | IC50 (μM) | Ki (μM) | Notes | Reference |

| This compound (unsubstituted) | ~1.6 | - | Less active than N-phenyl substituted analogs. | [2] |

| This compound 2k | 0.11 | 0.078 | A potent inhibitor with a furane substituent. | [1] |

| Ebselen 1i (analog) | 0.074 | 0.031 | An ebselen analog, often used for comparison. | [1] |

| Ebselen (parent compound) | 0.67 | - | Parent selenium compound for comparison. | [6][7] |

| This compound 3a | Comparable to Ebselen | - | Direct sulfur analog of ebselen. | [2] |

Experimental Protocols

Characterizing this compound as a cysteine protease inhibitor involves a series of biochemical and biophysical assays.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination

This is a common method for screening inhibitors and determining their potency.[1]

-

Reagents and Materials:

-

Purified cysteine protease (e.g., SARS-CoV-2 Mpro).

-

FRET-based peptide substrate with a fluorophore and a quencher.

-

Assay buffer (e.g., Tris-HCl, pH 7.3, containing EDTA and NaCl).

-

This compound stock solution (typically in DMSO).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

DTT-Dependent Inhibition Assay

This assay is crucial to confirm the promiscuous, redox-sensitive nature of the inhibitor.[1][3]

-

Procedure:

-

Set up two parallel FRET-based enzymatic assays as described above.

-

In the first set of reactions, use the standard assay buffer.

-

In the second set, supplement the assay buffer with a reducing agent, typically 1-5 mM DTT.[3][5]

-

Perform the inhibition assay with a range of this compound concentrations in both conditions.

-

Compare the IC50 values obtained in the presence and absence of DTT. A significant increase in the IC50 value in the presence of DTT indicates that the inhibition is reversible by reduction and characteristic of a promiscuous cysteine inhibitor.[1][3]

-

Jump Dilution Assay for Irreversibility

This assay distinguishes between reversible and irreversible covalent inhibitors.[1]

-

Procedure:

-

Incubate a concentrated solution of the enzyme with a stoichiometric excess of this compound for a set period to allow for covalent modification.

-

In a parallel control tube, incubate the enzyme with the vehicle (DMSO).

-

After incubation, perform a rapid and large "jump" dilution (e.g., 100-fold or more) of both the inhibitor-treated enzyme and the control enzyme into an assay solution containing the FRET substrate.

-

Immediately monitor the enzymatic activity.

-

If this compound is an irreversible inhibitor, the enzyme activity will not recover upon dilution. If it were a reversible inhibitor, the inhibitor would dissociate from the enzyme upon dilution, leading to a recovery of activity.

-

Mass Spectrometry (MS) for Covalent Adduct Confirmation

Protein-observed mass spectrometry can provide direct evidence of covalent bond formation.[2]

-

Procedure:

-

Incubate the purified protease with and without this compound.

-

After incubation, desalt the protein samples to remove non-covalently bound molecules.

-

Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass spectra of the treated and untreated enzyme. A mass increase in the treated sample corresponding to the molecular weight of the this compound molecule (or a fragment thereof) confirms the formation of a covalent adduct.[2]

-

Signaling Pathways and Logical Relationships

This compound's activity is intrinsically linked to the cellular redox environment. Its ability to interact with various thiols, including the antioxidant glutathione (GSH), means its inhibitory effects are part of a broader network of redox modulation.[8] This promiscuity can lead to the inhibition of multiple signaling pathways that are regulated by cysteine proteases or other thiol-containing proteins.

Conclusion and Future Directions

This compound is a potent, covalent inhibitor of cysteine proteases, operating through the formation of a disulfide bond with the catalytic cysteine. However, its utility in drug development is complicated by its promiscuous nature, a characteristic confirmed by the reversal of its inhibitory activity in the presence of reducing agents like DTT. While this broad reactivity raises concerns about off-target effects and toxicity, the this compound scaffold remains a valuable starting point for the development of more selective inhibitors.[1][2] Future research should focus on structural modifications to the this compound molecule to enhance non-covalent interactions within the target's active site, thereby increasing specificity and reducing its general reactivity with cellular thiols. Such efforts could lead to the development of novel therapeutics for a range of diseases where cysteine proteases play a critical role.

References

- 1. This compound and Ebselen as highly potent scaffolds for the development of potential SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure‐Activity Studies Reveal Scope for Optimisation of Ebselen‐Type Inhibition of SARS‐CoV‐2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ebselen, disulfiram, carmofur, PX-12, tideglusib, and shikonin are non-specific promiscuous SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]

Ebsulfur's role in inhibiting SARS-CoV-2 main protease (Mpro)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, has emerged as a prime target for drug development. This technical guide provides a comprehensive overview of the role of ebsulfur and its analogs as potent covalent inhibitors of Mpro. We delve into the mechanism of action, present key quantitative data on inhibitory potency, and provide detailed experimental protocols for the characterization of these inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel anti-coronaviral agents.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle. It is responsible for the cleavage of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. The unique cleavage specificity of Mpro, which is not present in human proteases, makes it an attractive target for the development of specific antiviral drugs with a potentially high therapeutic index.

Ebselen, an organoselenium compound, was identified as a potent inhibitor of SARS-CoV-2 Mpro. Building on this, its sulfur analog, this compound, and related derivatives have been investigated as a promising scaffold for the development of covalent inhibitors against this critical viral enzyme.[1]

Mechanism of Covalent Inhibition

This compound and its derivatives act as covalent, irreversible inhibitors of the SARS-CoV-2 Mpro. The inhibitory mechanism involves the formation of a disulfide bond between the sulfur atom of the inhibitor and the sulfur atom of the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This covalent modification of the active site cysteine effectively and irreversibly inactivates the enzyme, thereby halting the viral replication process. Molecular docking studies and various biochemical assays have substantiated this mechanism of action.[1][2]

Figure 1: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by this compound.

Quantitative Inhibitory Activity

A series of this compound analogs have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 Mpro. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The data presented below summarizes the inhibitory activities of key this compound derivatives.

| Compound ID | Modification | Mpro IC50 (µM) | Mpro Ki (µM) | Reference |

| This compound | Core Scaffold | ~0.13 - 0.41 | Not Reported | [3][4] |

| Analog 2k | Furane substituent | 0.11 | 0.078 | [1][2] |

| Ebselen Analog 1i | Furane substituent | 0.074 | 0.031 | [1][2] |

| Other Analogs | Various | 0.074 - 0.91 | Not Reported | [1][2] |

Experimental Protocols

The identification and characterization of this compound and its analogs as Mpro inhibitors involve a series of biochemical and biophysical experiments. The following are detailed protocols for the key assays.

Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination

This assay is a widely used method for high-throughput screening and determination of the inhibitory potency of compounds against Mpro.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.

-

Recombinant SARS-CoV-2 Mpro: Purified and stored at -80°C.

-

FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Stock solution prepared in DMSO.

-

Test Compounds (this compound analogs): Stock solutions prepared in DMSO.

-

96-well or 384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted test compounds. Include a positive control (a known Mpro inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant SARS-CoV-2 Mpro to each well (except for the no-enzyme control) to a final concentration of approximately 0.2-0.5 µM.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells to a final concentration of 10-20 µM.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., 340 nm excitation and 490 nm emission for EDANS).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

Mass spectrometry is employed to confirm the covalent binding of this compound analogs to Mpro and to identify the site of modification.

Principle: By measuring the mass of the intact protein before and after incubation with the inhibitor, the formation of a covalent adduct can be detected as a mass shift corresponding to the molecular weight of the inhibitor. Tandem mass spectrometry (MS/MS) of proteolytic digests of the modified protein can then pinpoint the exact amino acid residue that has been modified.

Materials:

-

Purified SARS-CoV-2 Mpro.

-

This compound analog.

-

Incubation Buffer: e.g., 20 mM HEPES pH 7.5, 50 mM NaCl.

-

Mass Spectrometer: High-resolution mass spectrometer such as an Orbitrap or Q-TOF.

-

Proteolytic enzyme: e.g., Trypsin.

-

Reagents for protein digestion and sample preparation for MS.

Procedure:

-

Incubate purified Mpro (e.g., 1-5 µM) with an excess of the this compound analog (e.g., 10-50 µM) in the incubation buffer at room temperature for a defined period (e.g., 1-4 hours).

-

For intact protein analysis, desalt the protein-inhibitor mixture and analyze by LC-MS to determine the mass of the protein. A mass increase corresponding to the mass of the inhibitor confirms covalent binding.

-

For peptide mapping, denature, reduce, alkylate, and digest the protein-inhibitor complex with trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the Mpro protein sequence, including a variable modification on cysteine residues corresponding to the mass of the this compound analog.

-

Identification of a peptide containing Cys145 with the expected mass modification confirms the site of covalent adduction.

X-ray Crystallography for Structural Characterization of the Inhibitor-Mpro Complex

X-ray crystallography provides high-resolution structural information on how the this compound analog binds to the Mpro active site.

Principle: By obtaining a crystal of the Mpro in complex with the inhibitor and diffracting X-rays through it, an electron density map can be generated, which allows for the determination of the three-dimensional structure of the complex at atomic resolution.

Materials:

-

Highly purified and concentrated SARS-CoV-2 Mpro.

-

This compound analog.

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

-

Purify SARS-CoV-2 Mpro to a high degree of homogeneity.

-

Set up crystallization trials of Mpro in the presence of the this compound analog. This can be done by co-crystallization (inhibitor present during crystal growth) or by soaking the inhibitor into pre-formed apo-Mpro crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known Mpro structure as a search model.

-

Refine the structure and model the inhibitor into the electron density observed in the active site.

-

The final structure will reveal the precise covalent linkage between the inhibitor and Cys145 and the network of non-covalent interactions that contribute to binding.

Experimental and Drug Discovery Workflow

The discovery and development of this compound-based Mpro inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Figure 2: General workflow for the discovery and development of this compound-based Mpro inhibitors.

Conclusion

This compound and its derivatives represent a promising class of covalent inhibitors targeting the SARS-CoV-2 main protease. Their potent inhibitory activity, coupled with a well-defined mechanism of action, makes them attractive candidates for further development as anti-COVID-19 therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this and other classes of Mpro inhibitors. Further structure-activity relationship studies and preclinical evaluations are warranted to advance these compounds towards clinical applications.

References

- 1. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Mpro structure-based modifications of ebselen derivatives for improved antiviral activity against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]

Ebsulfur: A Bioactive Benzisothiazolinone at the Forefront of Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ebsulfur, a sulfur-containing heterocyclic compound belonging to the benzisothiazolinone class, has emerged as a molecule of significant interest in the field of drug discovery. Initially investigated as a sulfur analog of the organoselenium compound Ebselen, this compound has demonstrated a broad spectrum of biological activities, including potent antiviral, antibacterial, antifungal, and antiparasitic properties. Its mechanism of action, primarily centered on the covalent modification of cysteine residues in key pathogenic enzymes, positions it as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, with a focus on its potential as a bioactive agent.

Core Bioactivity and Mechanism of Action

This compound's bioactivity stems from the electrophilic nature of the sulfur atom within its benzisothiazolinone ring. This allows it to react with nucleophilic cysteine residues in the active sites of various enzymes, leading to their irreversible inhibition. This covalent binding mechanism is central to its therapeutic potential.

Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)

A significant focus of this compound research has been its potent inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. This compound acts as a covalent inhibitor, forming a disulfide bond with the catalytic cysteine (Cys145) in the Mpro active site. This modification blocks the enzyme's ability to process viral polyproteins, thereby halting the viral life cycle.

dot

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

Antimicrobial and Antiparasitic Activity: Targeting Thiol-Dependent Systems

This compound's broader antimicrobial and antiparasitic effects are largely attributed to its interaction with thiol-dependent antioxidant systems in pathogens, such as the thioredoxin (Trx) and glutathione (GSH) systems. By reacting with key cysteine-containing enzymes like thioredoxin reductase, this compound disrupts the pathogen's ability to mitigate oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. For instance, this compound has been shown to inhibit Trypanosoma brucei hexokinase 1, a crucial enzyme in the parasite's energy metabolism, through covalent modification of a catalytic cysteine residue.

dot

Caption: Antimicrobial Mechanism of this compound via Oxidative Stress.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data for this compound and its closely related analog, Ebselen, against various biological targets.

Table 1: Antiviral Activity against SARS-CoV-2 Main Protease (Mpro)

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| This compound (2k derivative) | SARS-CoV-2 Mpro | FRET | 0.11 | 0.078 | [1][2] |

| Ebselen | SARS-CoV-2 Mpro | FRET | 0.67 | 2 | [2] |

| Ebselen derivative (1i) | SARS-CoV-2 Mpro | FRET | 0.074 | 0.031 | [1][2] |

Table 2: Antimicrobial and Antiparasitic Activity

| Compound | Organism/Target | Activity | MIC/IC50 (µM) | Reference |

| This compound Analogues | Staphylococcus aureus (MRSA) | Antibacterial | 1 - 7.8 (MIC) | [3] |

| This compound Analogues | Candida albicans | Antifungal | Not specified | [4] |

| This compound Analogues | Cryptococcus neoformans | Antifungal | Not specified | [4] |

| This compound | Trypanosoma brucei hexokinase 1 (TbHK1) | Antiparasitic | 2.0 ± 0.5 (IC50) | [5] |

| Ebselen | Trypanosoma brucei hexokinase 1 (TbHK1) | Antiparasitic | 0.05 ± 0.03 (IC50) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the characterization of this compound.

Synthesis of this compound (2-phenyl-1,2-benzisothiazol-3(2H)-one)

The synthesis of the this compound scaffold can be achieved through a copper-catalyzed reaction.

dot

Caption: General Synthesis Workflow for this compound.

Protocol Outline:

-

Amide Formation: Start with the appropriate acyl chloride and a primary amine to form the corresponding amide.

-

Cyclization: The amide undergoes a copper-mediated oxidative sulfur insertion and ring closure.

-

Reagents: Copper(I) iodide (CuI), 1,10-phenanthroline, elemental sulfur (S8), and a base such as potassium carbonate (K2CO3).

-

Solvent: Dimethylformamide (DMF).

-

Conditions: The reaction mixture is heated to facilitate the cyclization.

-

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This high-throughput assay is used to screen for inhibitors of the main protease.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (including this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare working solutions of Mpro and the FRET substrate in assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the Mpro solution to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~490 nm emission for EDANS).

-

Calculate the percentage of inhibition based on the fluorescence signal relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Covalent Inhibition Mechanism

To confirm the covalent and irreversible nature of inhibition, several assays are employed.

1. Jump Dilution Assay:

Principle: This assay distinguishes between reversible and irreversible inhibitors by rapidly diluting a pre-formed enzyme-inhibitor complex. For an irreversible inhibitor like this compound, the enzyme activity will not recover upon dilution.

Procedure:

-

Incubate a concentrated solution of Mpro with a saturating concentration of this compound to allow for covalent bond formation.

-

Rapidly dilute the enzyme-inhibitor complex into the assay buffer containing the FRET substrate.

-

Monitor the enzyme activity over time. A lack of recovery of enzyme activity indicates irreversible inhibition.

2. Fluorescent Labeling:

Principle: This method directly visualizes the covalent binding of a probe to the enzyme.

Procedure:

-

Synthesize a fluorescently tagged version of this compound or use a general cysteine-reactive fluorescent probe.

-

Incubate Mpro with the fluorescent probe.

-

Separate the protein from the unbound probe using techniques like SDS-PAGE.

-

Visualize the labeled protein using a fluorescence scanner. The presence of a fluorescent band corresponding to the molecular weight of Mpro confirms covalent modification.

Conclusion and Future Directions

This compound has demonstrated significant promise as a bioactive benzisothiazolinone with a versatile range of therapeutic applications. Its covalent mechanism of action offers the potential for high potency and prolonged duration of effect. The data presented in this guide highlight its strong activity against SARS-CoV-2 and various microbial pathogens.

Future research should focus on:

-

Optimizing Selectivity: Modifying the this compound scaffold to enhance its selectivity for specific pathogenic enzymes over host enzymes to minimize potential off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive animal studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound and its derivatives.

-

Exploring a Broader Range of Targets: Investigating the activity of this compound against other cysteine-dependent enzymes involved in various diseases.